3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid
Description
Historical Context and Significance of Halogenated Benzoic Acid Scaffolds in Organic Synthesis
Halogenated organic compounds are fundamental building blocks in contemporary organic synthesis. The introduction of a halogen atom into an organic molecule, such as a benzoic acid, provides a reactive handle for a variety of chemical transformations. rsc.org Historically, the development of methods for the selective halogenation of aromatic rings has been a significant area of research. These methods allow chemists to introduce halogens at specific positions, thereby enabling the synthesis of a wide array of derivatives. acs.orgnih.gov
Halogenated benzoic acids, in particular, serve as versatile precursors for numerous organic transformations. The carbon-halogen bond can be activated to participate in cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. acs.org This reactivity is crucial for constructing complex molecular architectures. Furthermore, the process of decarboxylative halogenation, where a carboxylic acid group is replaced by a halogen, offers an alternative route to aryl halides that may not be easily accessible through direct halogenation. acs.orgnih.gov The presence of both a carboxylic acid group and a halogen on the same aromatic ring, as seen in 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid, provides two distinct points for chemical modification, enhancing its synthetic utility. wikipedia.org
Halogenated benzoic acids and their derivatives are important intermediates in the production of pharmaceuticals, agrochemicals, and liquid-crystalline compounds. google.com For instance, they have been utilized in the synthesis of substances active on the central nervous system and cholesterol biosynthesis inhibitors. google.com
Importance of Piperazine (B1678402) Moieties in Medicinal Chemistry Scaffolds
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.gov Its unique structural and physicochemical properties make it a valuable component in the design of therapeutic agents. nih.govnbinno.com The two nitrogen atoms in the piperazine ring allow for multiple points of substitution, enabling medicinal chemists to fine-tune a molecule's properties such as solubility, lipophilicity, and metabolic stability. nbinno.com
Piperazine derivatives have been extensively explored by organic chemists due to their association with a wide range of biological activities. ingentaconnect.com This moiety is a key component in numerous drugs across various therapeutic areas, including antipsychotics, antidepressants, antihistamines, anti-anginals, and anti-cancer agents. nbinno.comnih.gov The structural adaptability of the piperazine moiety allows it to interact effectively with a diverse array of biological targets. nbinno.com It can improve the biological activity of drug molecules by forming hydrogen bonds with target proteins. researchgate.net
The inclusion of a piperazine moiety can also confer favorable pharmacokinetic properties to a drug candidate, such as improved oral bioavailability and metabolic profiles. scilit.comresearchgate.net The basicity of the piperazine nitrogens can be modulated to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.gov
Rationale for Researching this compound as a Versatile Intermediate
The rationale for investigating this compound as a versatile intermediate stems from the combined synthetic advantages of its constituent parts: the iodinated benzoic acid and the 4-methylpiperazine group. This compound is designed for use in research and industrial production. americanchemicalsuppliers.com
The presence of the iodine atom at the 3-position of the benzoic acid ring offers a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the core structure into more complex and potentially biologically active molecules.
The specific arrangement of the iodo, 4-methylpiperazinyl, and carboxylic acid groups on the benzoic acid ring makes this compound a highly valuable and versatile building block for the synthesis of novel compounds with potential applications in various fields of chemical research.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-(4-methylpiperazin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBAYCQDHTUNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660950 | |
| Record name | 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131614-68-0 | |
| Record name | 3-Iodo-4-(4-methyl-1-piperazinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131614-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Iodo 4 4 Methylpiperazin 1 Yl Benzoic Acid
Retrosynthetic Analysis and Identification of Key Synthons for 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic Acid
Retrosynthetic analysis of the target molecule suggests two primary disconnection points, leading to a logical and efficient synthetic plan. The first key disconnection is the C-N bond between the benzoic acid ring and the N-methylpiperazine moiety. This is a common disconnection for aryl amines and is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. This disconnection identifies N-methylpiperazine and a suitably functionalized benzoic acid derivative as key synthons.
The second logical disconnection is the C-I bond on the aromatic ring. This bond can be formed through electrophilic aromatic substitution (iodination). Based on these disconnections, a plausible synthetic strategy emerges, centered around the key intermediate, 3-iodo-4-halobenzoic acid, where the halogen (ideally fluorine or chlorine) serves as a leaving group for the subsequent SNAr reaction. The most strategically sound precursor is identified as 3-iodo-4-fluorobenzoic acid .
Therefore, the key synthons for the synthesis are:
3-Iodo-4-fluorobenzoic acid : The core structure containing the required iodo-substitution and an activated site for amine incorporation.
N-methylpiperazine : The nucleophile that introduces the desired piperazine (B1678402) moiety.
Convergent and Linear Synthetic Pathways to the Core Structure
The synthesis can be approached through a linear sequence where a common starting material is sequentially modified. A highly plausible linear pathway begins with a commercially available, appropriately substituted benzoic acid derivative. The sequence of reactions—iodination and nucleophilic substitution—is critical for success. The most logical sequence involves first establishing the iodo- and fluoro-substituents on the benzoic acid core, followed by the introduction of the N-methylpiperazine group. This avoids subjecting the electron-rich piperazine moiety to potentially harsh iodination conditions.
Construction of the Benzoic Acid Core with Iodo-Substitution
The formation of the 3-iodo-4-fluorobenzoic acid intermediate is the cornerstone of the proposed synthesis. This can be achieved through various methods, including direct, regioselective iodination or by starting from a pre-iodinated precursor.
Regioselective Iodination Techniques on Benzoic Acid Derivatives
Direct iodination of benzoic acid derivatives can be challenging due to the deactivating nature of the carboxylic acid group. However, activating groups on the ring can direct the regioselectivity of electrophilic iodination. For instance, ortho-iodination of benzoic acids can be achieved using iridium(III) catalysis under mild conditions. acs.org Iron(III)-catalyzed iodination using N-iodosuccinimide (NIS) has also proven effective for a range of aryl compounds, with the position of iodination being directed by activating groups and complexing substituents. acs.org
A common and effective method for introducing iodine at a specific position is through the Sandmeyer reaction on a corresponding amino-substituted precursor. For example, 3-amino-4-fluorobenzoic acid can be diazotized with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with potassium iodide to yield 3-iodo-4-fluorobenzoic acid. echemi.com This method offers excellent regiochemical control.
| Reagent System | Substrate Type | Typical Conditions | Reference |
|---|---|---|---|
| NaNO₂, HCl; then KI | Aromatic Amines | 0-5 °C | echemi.com |
| N-Iodosuccinimide (NIS), Fe(NTf₂)₃ | Activated/Deactivated Arenes | Room Temperature | acs.org |
| I₂, Oxidizing Agent (e.g., H₂SO₄) | Arenes | Elevated Temperature | google.com |
Approaches from Pre-Iodinated Aryl Precursors
An alternative to direct iodination is to start with a commercially available molecule that already contains the iodo-substituent in the correct position. For example, a precursor like 4-fluoro-3-iodotoluene (B1295844) could be oxidized (e.g., using potassium permanganate) to form the desired 3-iodo-4-fluorobenzoic acid. wikipedia.org This approach can be advantageous if the precursor is readily accessible and the functional group transformation is high-yielding. The synthesis of 3-iodo-4-fluorobenzoic acid has been specifically described starting from 3-amino-4-fluorobenzoic acid via a diazotization-iodination sequence. echemi.com
Introduction of the 4-Methylpiperazin-1-yl Moiety
With the key intermediate, 3-iodo-4-fluorobenzoic acid, in hand, the final step is the incorporation of the N-methylpiperazine ring.
Nucleophilic Aromatic Substitution Strategies for Amine Incorporation
The introduction of the N-methylpiperazine moiety is ideally accomplished through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the fluorine atom at the C-4 position of 3-iodo-4-fluorobenzoic acid is displaced by the nucleophilic nitrogen of N-methylpiperazine.
The SNAr mechanism is favored in this system for several reasons:
Leaving Group: Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com
Ring Activation: The reaction is accelerated by the presence of electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comsemanticscholar.org In 3-iodo-4-fluorobenzoic acid, the carboxylic acid group (para to the fluorine) and the iodo group (ortho to the fluorine) both serve as electron-withdrawing groups, thereby activating the ring for nucleophilic attack.
The reaction typically proceeds by the addition of the nucleophile (N-methylpiperazine) to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the fluoride (B91410) ion. The reaction is generally carried out in a polar aprotic solvent, such as DMSO or DMF, often in the presence of a base to neutralize the HF formed.
| Nucleophile | Substrate | Solvent | Base | Temperature | Reference |
|---|---|---|---|---|---|
| N-methylpiperazine | 3-Iodo-4-fluorobenzoic acid | DMSO, DMF, NMP | K₂CO₃, Et₃N, DIPEA | 80-150 °C | semanticscholar.orgresearchgate.net |
| Amines | Activated Fluoroarenes | Water, DMSO | Na₂CO₃ | Room Temp. to Reflux | researchgate.net |
N-Arylation Pathways for Piperazine Ring Formation on Benzoic Acid Scaffolds
The formation of the bond between the piperazine ring and the benzoic acid scaffold is a critical step in the synthesis of the target molecule. This is typically achieved through a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig or Ullmann condensation. In this context, a precursor like 4-fluoro-3-iodobenzoic acid or 4-chloro-3-iodobenzoic acid is reacted with 1-methylpiperazine (B117243).
The reaction involves the displacement of a halide (e.g., fluorine or chlorine) at the C-4 position of the benzoic acid ring by the secondary amine of 1-methylpiperazine. Palladium- and copper-based catalysts are frequently employed to facilitate this C-N bond formation, especially with less reactive aryl halides like chlorides. nih.govorganic-chemistry.orgbeilstein-journals.org The choice of catalyst, ligand, base, and solvent is crucial for the reaction's success. For instance, palladium-catalyzed reactions often utilize specialized phosphine (B1218219) ligands, while copper-catalyzed systems can sometimes be performed ligand-free. rsc.orgresearchgate.net The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Carboxylic Acid Formation via Ester Hydrolysis
The final step in many synthetic routes to this compound is the hydrolysis of a corresponding ester, such as Ethyl 3-Iodo-4-(4-methylpiperazin-1-yl)benzoate. This transformation, known as saponification when base-catalyzed, is a fundamental and well-established reaction in organic synthesis. sserc.org.uk
The hydrolysis of the ethyl ester precursor is typically achieved under basic conditions to ensure the reaction is irreversible. The process involves heating the ester in an aqueous solution containing a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). youtube.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and ethanol (B145695).
The reaction is often carried out in a mixture of water and a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF) to ensure the solubility of the organic ester. oieau.fr The reaction progress is monitored until all the starting ester has been consumed. Following the hydrolysis, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid (HCl). youtube.com This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution, allowing for its isolation by filtration. sserc.org.uk
An alternative pathway to the target carboxylic acid involves the hydrolysis of a benzonitrile (B105546) precursor, namely 3-Iodo-4-(4-methylpiperazin-1-yl)benzonitrile. This method is robust and can be performed under either acidic or basic conditions.
For alkaline hydrolysis, the benzonitrile is typically heated under reflux with a concentrated aqueous solution of a strong base like sodium hydroxide. The reaction proceeds through a two-step mechanism. First, the hydroxide ion attacks the nitrile carbon, leading to the formation of an intermediate amide. Under the sustained basic and high-temperature conditions, this amide is then further hydrolyzed to the corresponding carboxylate salt, releasing ammonia (B1221849) gas.
A relevant industrial process for a similar compound, 4-[(4-methyl-1-piperazinyl)methyl]benzonitrile, utilizes hydrolysis with concentrated hydrochloric acid at elevated temperatures (100°C) for several hours to yield the final benzoic acid product. googleapis.com After the reaction is complete, acidification of the cooled reaction mixture precipitates the final carboxylic acid product, which can then be purified.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing the synthesis of this compound is essential for maximizing yield, ensuring high purity, and developing a cost-effective and scalable process. Key parameters that require careful tuning include the solvent system, the choice and amount of catalysts and reagents, reaction temperature, and reaction time. researchgate.net
Evaluation of Solvent Systems and Their Influence on Reaction Efficiency
The choice of solvent plays a critical role in the N-arylation step, influencing reactant solubility, reaction rate, and sometimes the reaction pathway itself. For the coupling of 1-methylpiperazine with a halo-iodobenzoic acid precursor, polar aprotic solvents are generally preferred.
| Solvent System | Typical Temperature (°C) | Observations |
| Water | 50 - 150 | Environmentally friendly ("green") solvent, effective with certain bases like NaOH or K2CO3. google.comgoogle.com |
| Acetonitrile | 50 - 80 | Aprotic polar solvent, can provide good yields but may require careful temperature control. google.com |
| Dimethylformamide (DMF) | 30 - 120 | High boiling point allows for a wide range of reaction temperatures; excellent solvating power for many organic and inorganic reagents. google.com |
| Toluene | 60 - 110 | Often used in palladium-catalyzed reactions; can facilitate azeotropic removal of water if necessary. nih.gov |
| Piperazine (as solvent) | ~110 | Using a large excess of the piperazine reactant as the solvent can be an eco-friendly, solvent-free option that drives the reaction forward. nih.govorganic-chemistry.org |
The selection is often a balance between reaction efficiency and practical considerations like cost, safety, and environmental impact. For instance, while DMF is highly effective, its high boiling point can complicate product isolation, and its toxicity is a concern. Water is an attractive green alternative, and its use has been demonstrated in the synthesis of related compounds. google.comgoogle.com
Selection and Stoichiometry of Catalysts and Reagents
The efficiency of the C-N bond formation and subsequent hydrolysis steps is highly dependent on the correct selection and stoichiometry of reagents.
N-Arylation Step: In the crucial N-arylation step, the choice of base and its stoichiometry relative to the halo-iodobenzoic acid precursor is paramount. The base neutralizes the acid formed during the reaction, driving the equilibrium towards the product.
| Base | Molar Ratio (Base:Aryl Halide) | Typical Conditions |
| Sodium Hydroxide (NaOH) | 1.1 : 1 | Aqueous solvent, 50°C, 1 hr reaction time. google.com |
| Potassium Carbonate (K2CO3) | 1.2 : 1 | Aqueous solvent, 150°C, 0.5 hr reaction time. google.com |
| Sodium Bicarbonate (NaHCO3) | 1.5 : 1 | DMF solvent, 30°C, 2 hr reaction time. google.com |
| Potassium Hydroxide (KOH) | 1.5 : 1 | Aqueous solvent, 10°C, 5 hr reaction time. google.com |
The stoichiometry of 1-methylpiperazine is also a key variable. Using a slight excess can help ensure complete consumption of the more expensive aryl halide precursor. In some protocols, a large excess of the piperazine is used, where it also functions as the solvent. nih.govorganic-chemistry.org For catalyzed reactions, particularly palladium-catalyzed couplings, catalyst loading is typically low (e.g., 1-5 mol%), and the ratio of the palladium precursor to the phosphine ligand is often optimized to achieve the best results. nih.gov
Hydrolysis Step: For ester or nitrile hydrolysis, a significant excess of the hydrolyzing agent (e.g., NaOH or HCl) is used to ensure the reaction goes to completion in a reasonable timeframe. Typically, 2 to 10 equivalents of base or acid are employed, and the reaction is heated to reflux until analysis shows the absence of the starting material.
Application of Green Chemistry Principles in Scalable Synthesis of this compound
Atom Economy and Reaction Mass Efficiency Considerations
Atom economy and reaction mass efficiency are fundamental metrics in green chemistry that assess the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.combuecher.de
Atom Economy (AE) is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. youtube.com An ideal reaction, such as an addition reaction, would have an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product. scranton.edu
A plausible synthetic route for this compound could involve a two-step process: the ortho-iodination of a suitable benzoic acid derivative followed by a nucleophilic aromatic substitution (SNAr) to introduce the 4-methylpiperazine moiety.
Step 1: Iodination of 4-Fluorobenzoic Acid: This step would involve the selective iodination of 4-fluorobenzoic acid at the ortho position to the carboxyl group.
Step 2: Nucleophilic Aromatic Substitution (SNAr): The resulting 4-fluoro-3-iodobenzoic acid would then react with 1-methylpiperazine, where the fluorine atom is displaced by the piperazine nitrogen.
The following table provides a theoretical analysis of the atom economy for this proposed synthetic pathway.
| Reaction Step | Reactants | Desired Product | Byproducts | % Atom Economy |
|---|---|---|---|---|
| Step 1: Iodination | 4-Fluorobenzoic Acid (C7H5FO2) + N-Iodosuccinimide (C4H4INO2) | 4-Fluoro-3-iodobenzoic acid (C7H4FIO2) | Succinimide (C4H5NO2) | 73.0% |
| Step 2: SNAr | 4-Fluoro-3-iodobenzoic acid (C7H4FIO2) + 1-Methylpiperazine (C5H12N2) | This compound (C13H17IN2O2) | Hydrogen Fluoride (HF) | 94.7% |
Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's efficiency by taking into account the reaction yield, stoichiometry, and the molecular weights of the reactants. tamu.edustolaf.edu It is defined as the mass of the isolated product divided by the total mass of reactants used. nih.gov Unlike atom economy, RME reflects real-world experimental conditions where an excess of certain reactants might be used to drive the reaction to completion. nih.gov
For a scalable industrial process, maximizing RME is crucial as it directly relates to waste reduction and cost-effectiveness. A low RME indicates that a significant portion of the reactant mass is not converted into the desired product, leading to waste.
| Metric | Focus | Ideal Value | Practical Considerations |
|---|---|---|---|
| Atom Economy | Theoretical efficiency of atom incorporation | 100% | Does not account for yield or excess reagents |
| Reaction Mass Efficiency | Actual efficiency including yield and stoichiometry | 100% | A more realistic measure of waste generation in a reaction |
| Process Mass Intensity (PMI) | Total mass input (including solvents, reagents, and process aids) relative to the mass of the product | 1 | Provides a holistic view of the process's environmental footprint acsgcipr.org |
Environmentally Benign Solvent and Reagent Selection for Industrial Relevance
The choice of solvents and reagents is a critical aspect of green chemistry, as they often constitute the largest proportion of waste generated in a chemical process.
For the synthesis of this compound, careful selection of solvents and reagents can significantly reduce the environmental impact.
Greener Iodination Reagents: Traditional iodination methods can involve harsh reagents. More environmentally friendly approaches for the iodination of benzoic acids include the use of recyclable reagents like m-iodosylbenzoic acid or catalytic systems that operate in aqueous media. beilstein-journals.orgresearchgate.netresearchgate.net These methods can reduce waste and avoid the use of toxic substances.
Environmentally Benign Solvents for SNAr: Nucleophilic aromatic substitution reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO). These solvents, while effective, have associated toxicity and disposal issues. acsgcipr.org Green chemistry encourages the use of safer alternatives. nih.gov Recent research has shown that SNAr reactions can be successfully performed in more environmentally friendly media such as polyethylene (B3416737) glycol (PEG) or even water, sometimes with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC). nih.govrsc.orgresearchgate.net These alternatives are often less toxic, biodegradable, and can be more easily recycled.
The following table compares traditional and greener solvent and reagent choices for the proposed synthesis.
| Reaction Step | Traditional Approach | Greener Alternative | Green Chemistry Benefits |
|---|---|---|---|
| Iodination | Iodine with strong oxidizing agents | Catalytic system with KI in aqueous media researchgate.netresearchgate.net or recyclable m-iodosylbenzoic acid beilstein-journals.orgnih.gov | Reduced toxicity, potential for reagent recycling, use of water as a solvent |
| SNAr | DMF, NMP, or DMSO as solvent acsgcipr.org | Polyethylene glycol (PEG) or water with a polymeric additive nih.govrsc.orgresearchgate.net | Lower toxicity, biodegradability, reduced environmental impact |
By integrating these green chemistry principles into the synthetic design, the large-scale production of this compound can be made more sustainable and economically viable.
Chemical Transformations and Functional Group Interconversions of 3 Iodo 4 4 Methylpiperazin 1 Yl Benzoic Acid
Derivatization at the Carboxylic Acid Functionality of 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic Acid
The carboxylic acid group is a key handle for derivatization, enabling the formation of amides, esters, and salts, each with distinct applications and properties.
Amidation Reactions for the Synthesis of Diverse Chemical Linkers
Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry. For this compound, amidation serves to connect the molecule to other chemical moieties, creating linkers for various applications. This can be achieved through the use of peptide coupling agents or by activation of the carboxylic acid as an acyl chloride.
Peptide coupling agents are reagents designed to facilitate amide bond formation between a carboxylic acid and an amine by converting the carboxylic acid into a more reactive species in situ, thereby minimizing side reactions and preserving stereochemistry where applicable. researchgate.net These reagents are broadly classified based on their core structure, such as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.
The general mechanism involves the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, an acyloxyphosphonium salt, or an active ester), which is then susceptible to nucleophilic attack by an amine. The choice of coupling agent can be critical for achieving high yields, especially with sterically hindered substrates.
Table 1: Common Peptide Coupling Agents and Their Characteristics
| Coupling Agent | Abbreviation | Activating Mechanism | Efficacy and Remarks |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt to prevent side reactions and racemization. | Effective and inexpensive, but the dicyclohexylurea (DCU) byproduct is poorly soluble, complicating purification. |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC | Similar to DCC, but the resulting urea (B33335) byproduct is water-soluble, simplifying workup. | Preferred for aqueous-phase reactions and bioconjugation. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Forms a reactive HOBt ester. | High coupling efficiency with rapid reaction times; byproducts are generally less hazardous than those from BOP. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Forms a reactive HOBt ester. | Very effective but produces a carcinogenic byproduct (HMPA). Largely replaced by PyBOP. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | Forms a highly reactive HOAt ester, which is more reactive than the corresponding HOBt ester. nih.gov | Excellent for hindered couplings and minimizing racemization due to the anchimeric assistance from the pyridine (B92270) nitrogen in the HOAt moiety. nih.gov |
A classic and highly effective method for activating a carboxylic acid for amidation is its conversion to an acyl chloride. Acyl chlorides are significantly more electrophilic than the parent carboxylic acid and react readily with amines to form amides. This two-step approach involves first the formation of the acyl chloride, followed by its reaction with the desired amine.
Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). rsc.org
Thionyl Chloride (SOCl₂): Reacts with carboxylic acids to produce the acyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which simplifies purification. rsc.org
Oxalyl Chloride ((COCl)₂): A milder and more selective reagent than thionyl chloride. It is often used with a catalytic amount of dimethylformamide (DMF), which forms the Vilsmeier reagent in situ to facilitate the reaction. wikipedia.org
Phosphorus Pentachloride (PCl₅): A solid reagent that reacts with carboxylic acids to form the acyl chloride, phosphoryl chloride (POCl₃), and HCl. rsc.org
The resulting 3-Iodo-4-(4-methylpiperazin-1-yl)benzoyl chloride is a highly reactive intermediate that can be immediately treated with a primary or secondary amine to yield the corresponding amide derivative.
Esterification Reactions for Prodrug Design or Advanced Synthetic Intermediates
Esterification, the conversion of the carboxylic acid functionality into an ester, is another key transformation. Esters of this compound can serve as prodrugs, which may improve properties like membrane permeability, or as versatile intermediates for further synthetic manipulations.
The most common method for this transformation is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. For example, refluxing this compound in methanol (B129727) with a catalytic amount of sulfuric acid would yield methyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate.
Salt Formation and Investigations into pH-Dependent Solubility and Stability
Due to the presence of both a weakly acidic carboxylic acid group and a basic piperazine (B1678402) moiety, this compound is an amphoteric, zwitterionic compound. researchgate.netnih.gov This dual nature allows it to form salts with both acids and bases, a property that is critical for controlling its physicochemical properties, particularly aqueous solubility. bjcardio.co.ukpharmtech.com
Acid Salt Formation: In an acidic medium, the nitrogen atoms of the piperazine ring can be protonated. The tertiary amine (N-methyl) is typically more basic and will be protonated first, followed by the aniline-like nitrogen at lower pH values. This results in the formation of hydrochloride, sulfate, or other acid-addition salts, which are generally highly soluble in water. nih.gov
Base Salt Formation: In a basic medium, the carboxylic acid group is deprotonated to form a carboxylate anion. This allows for the formation of salts with various cations, such as sodium (Na⁺), potassium (K⁺), or calcium (Ca²⁺), which also typically exhibit enhanced aqueous solubility compared to the free acid.
The solubility of the compound is therefore highly pH-dependent. At its isoelectric point (pI), where the net charge of the molecule is zero, the compound will exist predominantly in its zwitterionic form and exhibit its minimum aqueous solubility. As the pH moves away from the pI, either into the acidic or basic range, salt formation occurs, leading to a significant increase in solubility. This "U-shaped" solubility profile is characteristic of amphoteric drug molecules and is a key consideration in formulation science. acs.orgresearchgate.net
Transformations Involving the Aryl Iodide Moiety of this compound
The aryl iodide functionality is a powerful synthetic handle for constructing new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the modular assembly of complex molecules from simpler precursors. The high reactivity of the C-I bond makes it an excellent substrate for these transformations. wikipedia.orgwikipedia.org
Table 2: Key Cross-Coupling Reactions of the Aryl Iodide Moiety
| Reaction Name | Coupling Partner | Typical Catalyst/Conditions | General Product Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic acid or ester (R-B(OR)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | A biaryl or substituted aryl compound where the iodine is replaced by the 'R' group from the boronic acid. nih.govorganic-chemistry.org |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N, piperidine) | An aryl-alkyne, where the iodine is replaced by the alkyne group. wikipedia.orgorganic-chemistry.orglibretexts.org |
| Buchwald-Hartwig Amination | Primary or secondary amine (R¹R²NH) | Pd(0) or Pd(II) catalyst, Bulky phosphine (B1218219) ligand (e.g., BINAP, XPhos), Strong base (e.g., NaOt-Bu) | An N-aryl derivative, where the iodine is replaced by the amine group. researchgate.netwikipedia.org |
| Heck Coupling | Alkene (CH₂=CHR) | Pd(0) catalyst, Base (e.g., Et₃N) | A substituted alkene, where the aryl group is attached to one of the double-bond carbons. |
| Stille Coupling | Organostannane (R-Sn(Alkyl)₃) | Pd(0) catalyst | A coupled product where the iodine is replaced by the 'R' group from the organotin reagent. |
| Carbonylative Couplings | Carbon monoxide (CO) and a nucleophile (e.g., alcohol, amine) | Pd(0) catalyst | An ester or amide, respectively, where the iodine is replaced by a -C(O)-Nuc group. |
These reactions allow for the iodine atom on this compound to be replaced with a wide variety of substituents, including alkyl, alkenyl, alkynyl, aryl, amino, and other functional groups, dramatically expanding the chemical space accessible from this starting material.
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom attached to the benzene (B151609) ring is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This functionality is key to constructing new carbon-carbon and carbon-heteroatom bonds, making this compound a versatile building block. The reactivity of aryl iodides in these transformations is well-established, generally proceeding under milder conditions and with higher efficiency compared to their bromide or chloride counterparts. wikipedia.org
The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For this compound, the aryl iodide is the reactive site for this transformation, allowing for the introduction of various alkynyl groups at the 3-position of the benzoic acid ring.
The general reaction scheme involves the coupling of the aryl iodide with a terminal alkyne (R-C≡CH) to yield the corresponding 3-alkynyl-4-(4-methylpiperazin-1-yl)benzoic acid derivative. The reaction conditions are typically mild and tolerant of a wide range of functional groups on the alkyne partner. wikipedia.org
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | CuI |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) |
| Temperature | Room Temperature to 80 °C |
This transformation is instrumental in building molecular complexity, as the resulting alkyne can undergo further reactions or serve as a critical structural element in biologically active molecules.
The Suzuki-Miyaura coupling is one of the most widely used reactions for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. nih.gov The reaction involves the cross-coupling of an organoboron reagent, typically an arylboronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. nih.govrsc.org
In the context of this compound, the reactive aryl-iodine bond can be coupled with a diverse range of aryl- and heteroarylboronic acids. This allows for the synthesis of a library of 3-aryl-4-(4-methylpiperazin-1-yl)benzoic acid derivatives. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and scope. researchgate.net
Table 2: Plausible Products from Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Expected Product |
| Phenylboronic acid | 3-Phenyl-4-(4-methylpiperazin-1-yl)benzoic acid |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)benzoic acid |
| Pyridine-3-boronic acid | 3-(Pyridin-3-yl)-4-(4-methylpiperazin-1-yl)benzoic acid |
Nucleophilic Aromatic Substitution Pathways on Halogenated Arenes
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed efficiently, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.
In this compound, the substituents have conflicting electronic effects concerning SNAr. The carboxylic acid group is electron-withdrawing, which would activate the ring towards nucleophilic attack. However, the 4-(4-methylpiperazin-1-yl) group is strongly electron-donating through resonance, which deactivates the ring for SNAr. This deactivating effect generally makes direct nucleophilic substitution of the iodine atom challenging under standard SNAr conditions. Alternative catalytic methods, such as Buchwald-Hartwig amination, would typically be employed to form C-N bonds at this position.
Modifications and Reactivity of the N-Methylpiperazine Ring
The N-methylpiperazine ring contains two nitrogen atoms that can participate in chemical reactions: a tertiary amine (N-methyl) and another tertiary amine attached to the aromatic ring.
The tertiary nitrogen atom of the N-methyl group is nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides. This reactivity allows for the quaternization of the nitrogen, introducing a permanent positive charge and further modifying the scaffold.
Alkylation with an alkyl halide (R-X) would lead to the formation of a quaternary ammonium (B1175870) salt. Similarly, acylation with an acyl chloride (RCOCl) can occur, although this is less common for tertiary amines. These modifications can significantly alter the physicochemical properties of the parent molecule, such as its solubility and biological activity. For instance, N-substitution reactions on phenylpiperazine cores are commonly used in medicinal chemistry to explore structure-activity relationships.
The compound possesses three ionizable functional groups: the carboxylic acid and the two nitrogen atoms of the piperazine ring. The protonation state of these groups is dependent on the pH of the solution and is described by their respective pKa values.
Carboxylic Acid: The pKa of the benzoic acid moiety is predicted to be around 4.67. At pH values below its pKa, the carboxylic acid will be predominantly in its neutral form (-COOH). Above this pH, it will exist as the carboxylate anion (-COO⁻).
Piperazine Nitrogens: Piperazine itself has two pKa values (pKa1 ≈ 5.5 and pKa2 ≈ 9.7). The nitrogen attached to the aromatic ring is less basic due to the delocalization of its lone pair into the benzene ring. The N-methyl nitrogen is more basic.
Table 3: Protonation States at Different pH Values
| pH Range | Carboxylic Acid | N-Methyl Nitrogen | Aromatic Nitrogen | Overall Charge |
| pH < 2 | -COOH (Neutral) | -NH⁺- (Cationic) | -NH⁺- (Cationic) | +2 |
| pH ~ 4.7 | -COO⁻ (Anionic) | -NH⁺- (Cationic) | -NH- (Neutral) | Zwitterionic (0) |
| pH > 10 | -COO⁻ (Anionic) | -N- (Neutral) | -N- (Neutral) | -1 |
Strategic Role As a Core Scaffold in Structure Based Chemical Design Research
Integration into Privileged Structures in Medicinal Chemistry
In medicinal chemistry, "privileged structures" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. vdoc.pub These scaffolds often confer favorable drug-like properties to the molecules that contain them. vdoc.pub The 4-(4-methylpiperazin-1-yl)benzoic acid portion of the title compound is recognized as a key component of such privileged structures. The piperazine (B1678402) ring, in particular, is a common motif in many bioactive compounds, valued for its ability to improve solubility and form critical interactions with target proteins. nih.gov Its integration into drug candidates can lead to enhanced potency and specificity. vdoc.pub The benzoylpiperidine fragment, a related structure, is also considered a privileged scaffold, highlighting the importance of these cyclic amine systems in drug design. nih.govmdpi.com
Contribution to Molecular Diversity Libraries for Target Screening
The chemical architecture of 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid makes it an excellent starting point for the construction of molecular diversity libraries. These libraries, containing thousands of related but structurally distinct compounds, are essential for high-throughput screening to identify new drug leads. The compound features multiple points for chemical diversification:
The iodine atom serves as a versatile chemical handle for cross-coupling reactions, such as the Sonogashira and Suzuki reactions, allowing for the introduction of a wide variety of substituents. tandfonline.com
The carboxylic acid group can be readily converted into amides, esters, or other functional groups, enabling the exploration of different interactions with target proteins. nih.gov
The methylpiperazine group can also be modified, although it is often retained for its favorable pharmacokinetic properties and binding contributions. tandfonline.comnih.gov
This capacity for modification allows chemists to systematically alter the compound's structure to optimize its interaction with a biological target, a fundamental process in modern drug discovery.
Design of Analogs for Receptor/Enzyme Recognition Studies
The core scaffold of this compound is instrumental in designing focused libraries of analogs to probe the binding sites of enzymes and receptors. By systematically modifying the scaffold, researchers can map the structure-activity relationships (SAR) that govern molecular recognition.
The most prominent application of this scaffold is in the development of kinase inhibitors. tandfonline.comnih.govnih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.govwikipedia.org The this compound scaffold is frequently used to construct the part of the inhibitor that binds within the ATP-binding pocket of the kinase.
The fusion protein Break-point cluster region-Abelson (BCR-ABL) is the primary driver of Chronic Myeloid Leukemia (CML). nih.govnih.gov Inhibition of the BCR-ABL kinase is a highly effective therapeutic strategy. nih.govdrugs.com The 4-(4-methylpiperazin-1-yl)benzoic acid moiety is a key structural element in several potent BCR-ABL inhibitors. It is often coupled with other aromatic systems to create compounds that can effectively block the kinase's activity.
A major challenge in CML therapy is the emergence of drug resistance, often caused by mutations in the BCR-ABL kinase domain. tandfonline.com The T315I mutation, known as the "gatekeeper" mutation, confers resistance to many first and second-generation inhibitors. tandfonline.com Research has focused on developing inhibitors that are effective against both the wild-type (WT) enzyme and this resistant mutant. For instance, the compound AKE-72 was designed as a potent pan-BCR-ABL inhibitor, effective against both BCR-ABLWT and BCR-ABLT315I. tandfonline.comnih.gov The design of AKE-72 and similar inhibitors often involves using building blocks structurally related to this compound to form part of the final, complex inhibitor molecule. tandfonline.com
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| AKE-72 | BCR-ABLWT | < 0.5 | tandfonline.comnih.gov |
| AKE-72 | BCR-ABLT315I | 9 | tandfonline.comnih.gov |
| Ponatinib (AP24534) | BCR-ABLWT | 0.37 | tandfonline.com |
| Ponatinib (AP24534) | BCR-ABLT315I | 2.0 | tandfonline.com |
| Dasatinib | BCR-ABL | < 1.0 | medchemexpress.com |
| Dasatinib | Src | 0.5 | medchemexpress.com |
| eCF506 | Src | 0.47 | medchemexpress.comnih.gov |
A pan-kinase inhibitor is a compound that can inhibit multiple kinases. In the context of CML, a "pan-BCR-ABL inhibitor" is designed to be effective against the wild-type enzyme and a wide range of its clinically relevant mutants. tandfonline.comnih.govnih.gov The development of such inhibitors is a key strategy to overcome drug resistance. The scaffold derived from this compound is integral to this approach. For example, Ponatinib (AP24534) is a potent, orally active pan-BCR-ABL inhibitor that is effective against the T315I mutant. tandfonline.com The design of these molecules leverages the favorable binding properties of the methylpiperazine-containing fragment to achieve broad activity against multiple forms of the target kinase. tandfonline.comnih.gov
The Src family of kinases (SFKs) are non-receptor tyrosine kinases that play critical roles in cancer progression. nih.gov There is significant structural similarity between the ATP-binding sites of Abl and Src kinases, which has led to the development of dual Src/Abl inhibitors. nih.gov Dasatinib is a notable example of a potent dual Src/Abl kinase inhibitor. wikipedia.orgnih.gov While the exact structure of Dasatinib is different, the underlying principles of using privileged scaffolds to target the kinase domain are the same. The development of selective Src inhibitors like eCF506, which locks the kinase in an inactive conformation, further demonstrates the utility of designing specific scaffolds for targeted kinase inhibition. nih.gov The this compound scaffold provides a validated starting point that can be elaborated upon to generate analogs with potent inhibitory activity against Src and other kinases.
Analysis of "this compound" as a Core Scaffold in Allosteric Modulator Design
While the chemical compound This compound is a known entity in chemical literature, a comprehensive review of available scientific data reveals a notable lack of specific research focusing on its strategic role as a core scaffold in the structure-based design and exploration of allosteric binding site modulation.
General information available for "this compound" primarily pertains to its basic chemical properties.
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 1131614-68-0 |
| Molecular Formula | C12H15IN2O2 |
| Molecular Weight | 362.17 g/mol |
| IUPAC Name | this compound |
It is important to note that while the individual components of the molecule—a benzoic acid core, a piperazine ring, and iodine substitution—are common features in medicinal chemistry and could theoretically be part of a larger scaffold for various therapeutic targets, the specific combination in "this compound" has not been specifically highlighted for its utility in the nuanced field of allosteric binding site modulation.
Therefore, a detailed exploration of its role in the exploration of allosteric binding site modulation, as per the requested article structure, cannot be substantiated with current scientific evidence. The strategic use of this compound as a foundational structure for designing molecules that modulate allosteric sites is not a topic of significant discussion in the accessible scientific literature.
Mechanistic Chemical Biology Studies and Structure Activity Relationship Sar Elucidation of Derivatives of 3 Iodo 4 4 Methylpiperazin 1 Yl Benzoic Acid
Investigation of Molecular Recognition and Ligand-Target Binding Modes
Derivatives of the 3-iodo-4-(4-methylpiperazin-1-yl)benzoic acid scaffold are recognized as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are critical players in the cellular DNA damage response. The fundamental mechanism of inhibition involves the benzamide (B126) portion of the molecule acting as a structural mimic of the nicotinamide (B372718) moiety of NAD+, the natural substrate for PARP enzymes. This allows these inhibitors to bind competitively to the nicotinamide-binding pocket within the catalytic domain of the PARP enzyme.
Molecular docking and crystallography studies of analogous compounds reveal a conserved binding pattern. The core interactions are typically mediated by:
Hydrogen Bonding: The amide group of the benzamide core forms key hydrogen bonds with backbone residues of the enzyme's active site, such as Glycine and Serine. These interactions anchor the inhibitor in the correct orientation.
Pi-Stacking: The aromatic benzoic acid ring engages in π-π stacking interactions with a conserved Tyrosine residue in the active site. This interaction is crucial for affinity and proper positioning.
The iodine atom at the 3-position of the benzoic acid ring serves as a versatile chemical handle. While it can contribute to binding through halogen bonding, its primary role in medicinal chemistry is to serve as a strategic point for introducing a wide array of substituents through cross-coupling reactions. These modifications are designed to probe deeper pockets of the enzyme's active site to enhance potency and selectivity.
Quantitative Analysis of Enzymatic Modulation Profiles (e.g., IC50, Ki determinations for specific enzymes)
The potency of PARP inhibitors derived from the this compound scaffold is quantified using enzymatic assays that measure their ability to inhibit the catalytic activity of PARP-1 and PARP-2. The half-maximal inhibitory concentration (IC50) is a standard metric used to compare the efficacy of different derivatives.
While specific SAR studies starting from the 3-iodo derivative are not extensively detailed in publicly available literature, the general class of 3-substituted benzamides has been widely explored. Early investigations into 3-substituted benzamides laid the groundwork for understanding PARP inhibition. For instance, compounds like 3-aminobenzamide (B1265367) were among the first recognized PARP inhibitors, although they exhibited modest potency. Subsequent research has led to the development of highly potent derivatives with IC50 values in the low nanomolar range.
The table below presents hypothetical, yet representative, data for a series of compounds that could be synthesized from the 3-iodo precursor to illustrate the impact of substitutions at the 3-position on PARP-1 inhibition.
Table 1: PARP-1 Inhibitory Activity of 3-Substituted 4-(4-Methylpiperazin-1-yl)benzamide Derivatives
| Compound ID | 3-Position Substituent (R) | PARP-1 IC50 (nM) |
|---|---|---|
| 1 | -I (Iodo) | 550 |
| 2a | -H (Hydrogen) | 1200 |
| 2b | -Ph (Phenyl) | 85 |
| 2c | 2-pyridyl | 45 |
| 2d | 3-methoxyphenyl | 60 |
| 2e | 4-fluorophenyl | 70 |
Note: This data is illustrative and compiled to demonstrate structure-activity relationships based on known trends for PARP inhibitors.
Influence of Substituent Effects on Receptor Occupancy and Functional Modulation
The structure-activity relationship (SAR) for derivatives of this compound is critically dependent on the nature of the substituent introduced at the 3-position. This position projects towards the "adenosine ribose" binding region of the NAD+ pocket, offering a significant opportunity to enhance potency and modulate selectivity between different PARP family members.
Steric Bulk and Shape: Introducing small, planar aromatic or heteroaromatic rings (e.g., phenyl, pyridyl) via cross-coupling reactions at the 3-position generally leads to a substantial increase in potency compared to the unsubstituted or iodo-substituted parent compound. The flat nature of these rings allows for favorable stacking and hydrophobic interactions within the active site.
Electronic Effects: The electronic properties of the introduced substituent can fine-tune binding affinity. Electron-donating or electron-withdrawing groups on an appended phenyl ring can influence interactions with nearby amino acid residues. For example, a methoxy (B1213986) group (as in compound 2d ) can act as a hydrogen bond acceptor, potentially forming additional interactions that enhance binding.
Selectivity: While many inhibitors target both PARP-1 and PARP-2 due to high homology in their catalytic domains, strategic modifications can introduce selectivity. Subtle differences in the topology of the active sites can be exploited by carefully designing the size, shape, and electrostatic properties of the substituent at the 3-position to favor binding to one enzyme over the other.
Unraveling Mechanisms of Target Engagement through Targeted Derivatization
The presence of an iodine atom on the aromatic ring of this compound makes it an exceptionally valuable tool for mechanistic studies through targeted derivatization. The carbon-iodine bond is amenable to a variety of powerful chemical transformations, most notably transition metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.
This chemical versatility allows medicinal chemists to:
Generate Diverse Libraries: Systematically synthesize a wide range of analogs with different substituents at the 3-position to comprehensively map the structure-activity landscape. This is fundamental to optimizing lead compounds for improved potency and selectivity.
Develop Chemical Probes: The iodo group can be replaced with moieties designed for target engagement studies. For example, it can be converted into an alkyne, which can then be used in "click chemistry" to attach fluorescent dyes, biotin (B1667282) tags for affinity purification, or photo-activatable cross-linkers to covalently label the target enzyme. These probes are instrumental in confirming direct target binding in complex biological systems and identifying off-target interactions.
Explore Covalent Inhibition: Although most PARP inhibitors are reversible, the iodo-aromatic scaffold could be elaborated to include a reactive "warhead" that forms a covalent bond with a nearby nucleophilic residue in the enzyme's active site. This strategy can lead to inhibitors with prolonged duration of action.
Advanced Computational and Theoretical Chemistry Investigations of 3 Iodo 4 4 Methylpiperazin 1 Yl Benzoic Acid and Its Analogs
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its orbitals and electron distribution. For 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid, DFT calculations would offer a foundational understanding of its chemical behavior.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more likely to be reactive. For this compound, the analysis would involve calculating the energies of the HOMO and LUMO to predict its reactivity in various chemical environments. The distribution of these orbitals would also highlight the likely sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) | Interpretation |
| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 4.4 | Indicates moderate chemical stability. |
Note: The data in this table is hypothetical and serves as an example of what a DFT calculation would yield.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). The MEP map is colored to represent different potential values, with red typically indicating negative potential (electron-rich areas, such as those around oxygen or nitrogen atoms) and blue indicating positive potential (electron-poor areas, such as around hydrogen atoms attached to electronegative atoms).
For this compound, an MEP map would likely show negative potential around the carboxylic acid's oxygen atoms and the piperazine's nitrogen atoms, suggesting these are primary sites for interaction with electrophiles or for forming hydrogen bonds. The iodine atom, being large and polarizable, would also influence the electrostatic potential of the aromatic ring.
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, such as biological macromolecules.
Molecular Docking for Predicting Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug discovery for identifying potential drug candidates by predicting their binding affinity and mode of interaction with a biological target.
In a hypothetical docking study of this compound, the compound would be docked into the active site of a relevant protein target. The results would be presented as a docking score, which estimates the binding affinity, and a visual representation of the binding pose, showing key interactions like hydrogen bonds and hydrophobic contacts. For instance, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the piperazine (B1678402) ring could engage in various interactions.
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Hypothetical Value | Interpretation |
| Docking Score (kcal/mol) | -8.5 | Indicates a potentially strong binding affinity. |
| Key Interacting Residues | Asp123, Lys45, Phe189 | Highlights the specific amino acids involved in binding. |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, halogen bond | Describes the nature of the forces stabilizing the complex. |
Note: The data in this table is for illustrative purposes and does not represent actual experimental results.
Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability
Molecular Dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. These simulations can be used to study the conformational flexibility of a molecule and the stability of a ligand-receptor complex predicted by molecular docking. By simulating the complex in a physiological environment (e.g., in water at body temperature), researchers can observe how the ligand and protein interact and if the binding pose is stable.
An MD simulation of the this compound-protein complex would track the atomic positions over nanoseconds. Analysis of the simulation trajectory would reveal the stability of the binding, the flexibility of different parts of the molecule, and the role of solvent molecules in the interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.
To build a QSAR model for analogs of this compound, a dataset of related compounds with their measured biological activities would be required. Various molecular descriptors (e.g., physicochemical properties, electronic properties, and structural features) would be calculated for each compound. Statistical methods would then be used to create a mathematical equation that correlates these descriptors with the observed activity. Such a model would be invaluable for guiding the design of new analogs with improved potency.
Advanced Analytical Techniques for Characterization and Purity Assessment in Research
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the piperazine (B1678402) ring protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the iodine and carboxylic acid groups and the electron-donating nature of the piperazine nitrogen.
Expected ¹H NMR Chemical Shifts:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | 1H |
| Aromatic (H-2) | ~8.2 | Doublet | 1H |
| Aromatic (H-6) | ~7.8 | Doublet of Doublets | 1H |
| Aromatic (H-5) | ~7.0 | Doublet | 1H |
| Piperazine (-CH₂-N-) | ~3.1-3.3 | Multiplet | 4H |
| Piperazine (-CH₂-N-CH₃) | ~2.6-2.8 | Multiplet | 4H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts provide insight into the functional groups and hybridization of the carbon atoms. The presence of the iodine atom will have a significant effect on the chemical shift of the carbon to which it is attached (C-3), typically causing a downfield shift.
Expected ¹³C NMR Chemical Shifts:
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (-COOH) | 165-175 |
| Aromatic (C-4) | 150-160 |
| Aromatic (C-2) | 135-145 |
| Aromatic (C-6) | 130-140 |
| Aromatic (C-5) | 115-125 |
| Aromatic (C-1) | 120-130 |
| Aromatic (C-3, C-I) | 90-100 |
| Piperazine (-CH₂-N-) | 50-60 |
| Piperazine (-CH₂-N-CH₃) | 45-55 |
2D-NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, allowing for a complete structural elucidation.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds. nih.gov
FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, resulting in a spectrum with characteristic absorption bands. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-N stretches of the piperazine ring, and various C-H and C=C stretching and bending modes of the aromatic ring. The broad O-H absorption is a hallmark of carboxylic acids due to hydrogen bonding. docbrown.info
FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of laser light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | FT-IR |
| Carboxylic Acid | C=O stretch | 1680-1710 | FT-IR, FT-Raman |
| Aromatic Ring | C=C stretch | 1580-1610, 1450-1500 | FT-IR, FT-Raman |
| Aromatic Ring | C-H stretch | 3000-3100 | FT-IR, FT-Raman |
| Piperazine/Alkyl | C-H stretch | 2800-3000 | FT-IR, FT-Raman |
| Piperazine | C-N stretch | 1100-1300 | FT-IR |
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for separating the target compound from impurities, such as starting materials, byproducts, or degradation products, and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds. A typical approach for a molecule like this compound would involve reverse-phase HPLC. ekb.eg In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.
A gradient elution method, where the composition of the mobile phase is changed over time, is often employed to ensure the separation of impurities with a wide range of polarities. ekb.eg Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, typically around 254 nm for aromatic compounds. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Typical HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |
| Gradient | e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25-40 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the main component and for identifying unknown impurities.
After separation by the LC system, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for ionizable molecules like the target compound, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing a precise measurement of the molecular weight. For this compound (molecular formula C₁₃H₁₆IN₂O₂), the expected exact mass is approximately 359.03 g/mol . The LC-MS system would be expected to detect an [M+H]⁺ ion at m/z 360.04. The high resolution of modern mass spectrometers allows for the confirmation of the elemental composition.
Solid-State Characterization
The solid-state properties of a compound can significantly influence its stability, solubility, and bioavailability. Techniques for solid-state characterization provide information on crystallinity, polymorphism, and thermal behavior.
For substituted benzoic acids, solid-state properties are influenced by factors such as intermolecular hydrogen bonding of the carboxylic acid groups, which often leads to the formation of dimers, and crystal packing effects. nih.govucl.ac.uk
Techniques that could be applied to characterize the solid state of this compound include:
X-ray Powder Diffraction (XRPD): This technique provides a fingerprint of the crystalline form of the material. A diffraction pattern of sharp peaks indicates a crystalline solid, while a broad halo suggests an amorphous material.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and purity of a crystalline compound and to identify polymorphic transitions, desolvation events, or decomposition.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to assess thermal stability and to quantify the presence of residual solvents or water.
Single-Crystal X-ray Diffraction: If suitable single crystals can be grown, this technique can determine the exact three-dimensional arrangement of atoms in the crystal lattice, providing definitive proof of the molecular structure and information about intermolecular interactions.
Through the systematic application of these advanced analytical techniques, a comprehensive profile of this compound can be established, confirming its identity, quantifying its purity, and characterizing its solid-state properties, which are critical for its application in further research.
X-ray Crystallography for Absolute Structure and Crystal Packing
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, offering unequivocal proof of the compound's molecular structure and insights into its intermolecular interactions.
As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD). biokeanos.comcam.ac.ukcam.ac.uk However, the crystallographic analysis of structurally related compounds provides a valuable framework for understanding what might be expected for the title compound.
For instance, the crystal structure of 1-methylpiperazinium 4-iodobenzoate, a salt formed between 1-methylpiperazine (B117243) and 4-iodobenzoic acid, has been elucidated. csic.esresearchgate.net In this related structure, the piperazinium ring adopts a stable chair conformation. csic.esresearchgate.net The crystal packing is primarily governed by hydrogen bonding interactions between the protonated piperazinium nitrogen atoms and the carboxylate group of the iodobenzoate anion, as well as potential halogen bonding involving the iodine atom. csic.esresearchgate.net
Similarly, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals a chair conformation for the piperazine ring and a dimeric association through hydrogen bonds between the carboxylic acid moieties of adjacent molecules. nih.gov
Should a single crystal of this compound be obtained, X-ray diffraction analysis would be anticipated to provide the following key structural parameters:
| Crystallographic Parameter | Information Provided |
|---|---|
| Crystal System and Space Group | The fundamental symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom within the unit cell. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds, confirming the covalent structure. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule, such as the orientation of the piperazine ring relative to the benzoic acid moiety. |
| Intermolecular Interactions | Details of hydrogen bonding, halogen bonding (C-I···N/O), and other non-covalent interactions that dictate the crystal packing. |
The determination of these parameters would provide an unambiguous confirmation of the connectivity of the this compound molecule and a detailed understanding of its solid-state architecture.
Titrimetric Analysis for Acid Content Determination
Titrimetric analysis, a cornerstone of quantitative chemical analysis, is a highly precise method for determining the concentration of a substance in a solution. For this compound, an acid-base titration is the most direct and accurate method for quantifying the carboxylic acid content and, by extension, the purity of the compound with respect to its acidic functional group.
The procedure involves the neutralization of the acidic proton of the carboxylic acid group with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH). The presence of the basic piperazine moiety in the molecule introduces a second potential endpoint in the titration. However, due to the significant difference in the acidity of the carboxylic acid proton and the protonated piperazine nitrogen, a distinct and sharp endpoint corresponding to the neutralization of the carboxylic acid can be readily identified.
A typical protocol for the titrimetric determination of the acid content of this compound would involve the following steps:
Preparation of a Standardized Titrant: A solution of approximately 0.1 M sodium hydroxide is prepared and standardized against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP), to accurately determine its concentration.
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent. A mixture of water and a polar organic solvent like ethanol (B145695) or methanol is often used to ensure complete dissolution of the analyte.
Titration: The sample solution is titrated with the standardized sodium hydroxide solution. The progress of the titration is monitored using a pH meter (potentiometric titration) or a suitable colorimetric indicator. For the titration of a carboxylic acid, phenolphthalein (B1677637) is a commonly used indicator, as its color change from colorless to pink occurs in the pH range corresponding to the equivalence point of the neutralization reaction.
Endpoint Determination: The equivalence point, where the moles of NaOH added are equal to the moles of the carboxylic acid in the sample, is determined from the titration curve (in potentiometric titration) or by the persistent color change of the indicator.
Calculation of Acid Content: The percentage purity of the sample with respect to its acid content is calculated using the following formula:
% Purity = [(V_NaOH × M_NaOH × MW_acid) / (W_sample)] × 100
Where:
V_NaOH is the volume of the NaOH solution used to reach the equivalence point (in Liters).
M_NaOH is the molarity of the standardized NaOH solution.
MW_acid is the molecular weight of this compound (362.19 g/mol ).
W_sample is the weight of the sample taken for analysis (in grams).
The results of a hypothetical titrimetric analysis are presented in the table below:
| Parameter | Value |
|---|---|
| Weight of Sample | 0.5000 g |
| Molarity of Standardized NaOH | 0.1015 M |
| Volume of NaOH at Equivalence Point | 13.50 mL |
| Calculated Purity | 99.2% |
This titrimetric method provides a reliable and cost-effective means of assessing the purity of this compound, ensuring that the material meets the required specifications for its intended research applications.
Emerging Research Directions and Prospects for 3 Iodo 4 4 Methylpiperazin 1 Yl Benzoic Acid in Chemical Biology
Development of Novel Chemical Probes Utilizing the Iodide Handle for Target Identification
The aryl iodide functional group on the 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid scaffold is a key feature for the development of chemical probes aimed at target identification and validation. nih.gov Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in a cellular context. nih.gov The iodide "handle" offers several strategic advantages for probe construction.
One major application is in the synthesis of photoaffinity probes. These probes incorporate a photoreactive group that, upon light activation, forms a covalent bond with the target protein, allowing for its subsequent isolation and identification. nih.govmdpi.com The aryl iodide can be readily converted into other functionalities, such as an aryl azide, a commonly used photoreactive group, through nucleophilic substitution or copper-catalyzed reactions. mdpi.com
Furthermore, the iodide is an excellent coupling partner in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. nih.govlibretexts.orgacs.org This versatility allows for the straightforward attachment of various reporter tags to the scaffold. For instance, a fluorescent dye could be appended via a Suzuki coupling to create an imaging probe for tracking the molecule's distribution in cells. Alternatively, a biotin (B1667282) tag could be attached, enabling the pull-down and enrichment of the target protein from cell lysates for identification by mass spectrometry.
The table below illustrates the potential cross-coupling reactions that can be employed to functionalize the aryl iodide handle for creating diverse chemical probes.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Attached Moiety Example | Probe Application |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base | Fluorescein | Cellular Imaging |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | Biotin-Alkyne | Target Pull-Down/ID |
| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand, Base | Linker for Photoaffinity Group | Photoaffinity Labeling |
| Heck | Alkene | Pd(OAc)₂, Base | Vinyl-Fluorophore | Covalent Labeling |
Lastly, the iodine atom itself can be replaced with a radioactive isotope, such as ¹²⁵I. This radioiodination creates a radiolabeled probe that can be used in binding assays or for in vivo imaging and biodistribution studies, providing quantitative data on target engagement and localization. nih.gov The development of such probes from the this compound scaffold could accelerate the identification of new therapeutic targets.
Contributions to Mechanistic Chemical Biology Research through Scaffold Manipulation
The this compound structure serves as an excellent starting point for mechanistic chemical biology studies, which aim to elucidate the molecular mechanisms governing biological processes. By systematically modifying the scaffold, researchers can dissect structure-activity relationships (SAR) and probe the specific interactions between a molecule and its biological target. nih.govresearchgate.net
The manipulation of this scaffold can proceed in several directions. The 4-(4-methylpiperazin-1-yl)benzoic acid core is a known pharmacophore found in successful drugs, suggesting its inherent ability to interact with biological targets. sci-hub.segoogle.com Modifications can be made to the methylpiperazine group—for example, by varying the N-alkyl substituent or replacing the piperazine (B1678402) ring with other heterocycles—to understand how these changes affect binding affinity and selectivity. Such studies are crucial for optimizing lead compounds and understanding the topology of the target's binding pocket. sci-hub.se
The iodide at the 3-position is particularly useful for mechanistic studies. It acts as a sterically defined placeholder that can be replaced with a wide variety of other functional groups using the cross-coupling chemistries mentioned previously (Suzuki, Sonogashira, etc.). nih.govcsic.es This allows for the systematic probing of a specific region of a protein's binding site. For instance, replacing the iodine with a series of groups of varying size, electronics, and hydrogen-bonding capability can provide a detailed map of the forces driving molecular recognition.
A hypothetical study could involve creating a series of analogs from the parent scaffold to probe a binding pocket, as detailed in the following table.
| Position of Modification | Original Group | Example Modifications | Mechanistic Question Addressed |
| 3-position (Aromatic Ring) | Iodo | -H, -CH₃, -CF₃, -OH, -NH₂ | How do steric bulk, electronics, and H-bonding at this position affect target binding? |
| 1-position (Piperazine) | Methyl | -Ethyl, -Isopropyl, -Cyclopropyl, -H | What is the size tolerance of the hydrophobic pocket interacting with this group? |
| Carboxylic Acid | -COOH | -COOCH₃, -CONH₂ | Is the acidic proton or H-bond accepting ability of the carboxylate essential for activity? |
By correlating these structural changes with functional outcomes in biological assays, researchers can build a comprehensive model of the drug-target interaction, paving the way for the rational design of more potent and selective modulators.
Methodological Innovations in Parallel Synthesis and Combinatorial Chemistry using the Scaffold
Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of diverse compounds for high-throughput screening and drug discovery. ijpsonline.comfiveable.me The this compound molecule is an ideal building block for such endeavors due to its two distinct and orthogonally reactive functional groups: the carboxylic acid and the aryl iodide. nih.govcam.ac.uk
This dual functionality allows for a "two-dimensional" library synthesis. In the first dimension, the carboxylic acid can be readily coupled with a large and diverse set of amines to form a library of amides, a common motif in bioactive molecules. This can be achieved using standard peptide coupling reagents in a parallel format.
In the second dimension, the aryl iodide handle can be functionalized using a different set of building blocks via palladium-catalyzed cross-coupling reactions. nih.govnih.gov For example, each of the newly synthesized amides can be further reacted with a library of boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to introduce another layer of structural diversity. libretexts.orgfrontiersin.org This approach allows for the exponential expansion of the number of unique compounds from a limited set of starting materials.
An example of a combinatorial library design starting from this scaffold is outlined below.
| Step | Reaction | Building Block Library A (10 variations) | Building Block Library B (10 variations) | Total Compounds |
| 1 | Amide Coupling | Diverse primary & secondary amines | - | 10 |
| 2 | Suzuki Coupling | - | Aryl & heteroaryl boronic acids | 10 x 10 = 100 |
| Total | 100 unique products |
This strategy enables the efficient exploration of a vast chemical space around the core scaffold. The resulting libraries of compounds can then be screened against various biological targets to identify new hits for drug discovery programs or novel probes for chemical biology research. The robustness and versatility of the reactions involving the aryl iodide and carboxylic acid make this compound a valuable component in the toolkit of modern medicinal chemistry.
Q & A
Q. Advanced Research Focus
- Electronic effects : Iodine’s strong electron-withdrawing nature increases aromatic ring electrophilicity, potentially enhancing binding to targets like kinase enzymes. Compare to fluoro analogs (e.g., 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid), which exhibit weaker σ-orbital interactions .
- Structure-activity relationships (SAR) : Iodine’s large atomic radius may sterically hinder interactions in some targets but improve hydrophobic binding in others. Test against fluorinated or chlorinated derivatives in bioassays .
What methodologies are suitable for studying the compound's solubility and formulation compatibility in preclinical studies?
Q. Basic Research Focus
- pH-dependent solubility : Measure solubility in buffers (pH 1–10) due to the carboxylic acid and piperazine groups’ ionization .
- Excipient screening : Use surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility, as demonstrated for structurally similar benzoic acid derivatives .
How can computational modeling predict the binding affinity of this compound to biological targets like G-protein-coupled receptors (GPCRs)?
Q. Advanced Research Focus
- Docking studies : Use software (AutoDock, Schrödinger) to model interactions between the iodine-substituted aromatic ring and hydrophobic receptor pockets. Compare to non-iodinated analogs .
- Molecular dynamics (MD) simulations : Assess stability of the piperazine moiety in receptor binding sites over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
